![molecular formula C18H20N6O4S2 B12150177 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12150177.png)
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the ethoxyphenyl group. The sulfanyl group is then added, and finally, the sulfonamide group is incorporated. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the ethoxy group can produce a variety of derivatives.
Scientific Research Applications
Structural Characteristics
The compound's structure is characterized by:
- A triazole ring , which contributes to its chemical reactivity and biological interactions.
- A sulfanyl group , providing potential for interactions with various biological targets.
- A sulfonamide group , which enhances its pharmacological properties.
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various reaction pathways and develop new derivatives with enhanced properties.
Biology
In biological research, 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has been investigated for:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby modulating biochemical pathways.
- Receptor Studies : Its ability to bind to various receptors makes it a candidate for studying receptor-ligand interactions.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
- Anticancer Activity : Research indicates that the compound could have potential anticancer effects, possibly through mechanisms involving apoptosis or cell cycle arrest.
Industry
In industrial applications, the compound can be utilized in:
- The development of new materials with specific properties.
- As a catalyst in chemical reactions, enhancing reaction rates and selectivity.
Triazole derivatives are known for their diverse pharmacological activities. The specific biological activities associated with this compound include:
- Antimicrobial Effects : Targeting bacterial infections by disrupting cellular processes.
- Antiviral Properties : Potentially inhibiting viral replication through interference with viral enzymes.
Case Studies and Research Findings
Several studies have documented the efficacy and applications of this compound:
- Anticancer Studies : A study published in a peer-reviewed journal highlighted the anticancer properties of similar triazole compounds, emphasizing their role in inducing apoptosis in cancer cells .
- Enzyme Interaction Studies : Research focusing on enzyme inhibition mechanisms has shown that triazole derivatives can effectively inhibit specific enzymes involved in metabolic pathways .
- Synthesis and Characterization : Various synthetic routes have been explored to optimize the yield and purity of this compound, demonstrating its versatility as a synthetic intermediate in drug development .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and sulfonamide group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Uniqueness
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is unique due to the specific combination of functional groups it possesses. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various scientific applications.
Biological Activity
The compound 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a derivative of the triazole class, known for its diverse biological activities. Triazoles are five-membered heterocycles that have been extensively studied for their pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₄O₃S |
Molecular Weight | 318.38 g/mol |
CAS Number | 305336-66-7 |
IUPAC Name | This compound |
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of triazole derivatives. The compound in focus has shown promising activity against various viral strains. For instance, derivatives containing the triazole moiety have been evaluated for their effectiveness against herpes simplex virus (HSV) and influenza virus (IAV). In vitro studies demonstrated that certain triazole compounds could inhibit viral replication significantly with low cytotoxicity levels.
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Triazoles are known to exhibit inhibitory effects on bacterial growth. Research indicates that compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial properties.
Anti-inflammatory Effects
Triazole derivatives have been investigated for their anti-inflammatory effects, particularly in relation to cyclooxygenase (COX) enzyme inhibition. Preliminary data suggest that compounds with a triazole structure can inhibit COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. This could position the compound as a potential candidate for treating inflammatory conditions.
Study on Antiviral Activity
In a study examining various triazole derivatives for antiviral activity against HSV and IAV, it was found that specific modifications in the side chains significantly enhanced their efficacy. For example, compounds with an ethoxy group showed increased potency compared to their methoxy counterparts .
Antimicrobial Evaluation
A comparative study of several triazole derivatives indicated that those with sulfanyl groups exhibited superior antimicrobial properties. The compound's structure suggests it may follow a similar trend, potentially acting through mechanisms that disrupt bacterial cell wall synthesis or function .
Anti-inflammatory Mechanism
Research into the anti-inflammatory mechanisms of triazoles revealed that they could effectively inhibit COX enzymes. A series of compounds were tested against COX-1 and COX-2 enzymes, with IC50 values indicating significant inhibition at low concentrations . This positions the compound as a candidate for further investigation in inflammatory disease models.
Properties
Molecular Formula |
C18H20N6O4S2 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C18H20N6O4S2/c1-2-28-14-7-3-12(4-8-14)17-22-23-18(24(17)19)29-11-16(25)21-13-5-9-15(10-6-13)30(20,26)27/h3-10H,2,11,19H2,1H3,(H,21,25)(H2,20,26,27) |
InChI Key |
WWNFUHZASXBTLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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